2,7-Dimethyl-10H-phenothiazine
Description
Properties
CAS No. |
55601-81-5 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2,7-dimethyl-10H-phenothiazine |
InChI |
InChI=1S/C14H13NS/c1-9-4-6-13-12(7-9)15-11-5-3-10(2)8-14(11)16-13/h3-8,15H,1-2H3 |
InChI Key |
QNMVXOGCFYYMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dimethyl 10h Phenothiazine and Its Structural Analogues
Classical and Contemporary Approaches to Phenothiazine (B1677639) Nucleus Construction
The fundamental tricyclic structure of phenothiazine, S(C₆H₄)₂NH, has been assembled through various strategies over the past century. wikipedia.org
Classical Methods:
Bernthsen Synthesis: The original synthesis, developed by August Bernthsen in 1883, involved the reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures. wikipedia.org
Thionation: A widely used industrial-scale method involves heating a diphenylamine with sulfur, often in the presence of a catalyst like iodine or anhydrous aluminium chloride, to induce cyclization. clockss.orgcdnsciencepub.com For example, heating diphenylamine with sulfur and a small amount of iodine at 180-190°C produces phenothiazine in good yield. clockss.org This approach can be adapted for substituted diphenylamines to create nuclear-substituted phenothiazines. cdnsciencepub.com
Ullmann Condensation: This copper-catalyzed coupling reaction can be used to form the phenothiazine nucleus. jmedchem.com For instance, the coupling of a halogenated aromatic compound with an amine in the presence of a copper catalyst can lead to the formation of the central nitrogen-sulfur heterocycle. jmedchem.com
Contemporary Methods:
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a versatile method for preparing substituted phenothiazines. clockss.orgresearchgate.net The process often involves the rearrangement of a substituted 2-aminodiphenyl sulfide (B99878) derivative. researchgate.net Depending on the starting materials, this rearrangement can yield 2,7-disubstituted phenothiazines. clockss.org
Catalytic Cyclizations: Modern approaches utilize transition metal catalysts to facilitate the cyclization of diphenyl sulfides. clockss.org Triethylphosphite has been employed as a cyclizing agent for diphenyl sulfides to form the corresponding phenothiazine. clockss.org
Microwave-Assisted Synthesis (MAOS): The application of microwave irradiation has significantly advanced phenothiazine synthesis. jmedchem.commdpi.com This technique offers benefits such as dramatically reduced reaction times, rapid optimization, and often improved yields, even for sterically hindered substrates. mdpi.com
Targeted Synthesis of 2,7-Dimethyl-10H-phenothiazine
The specific placement of methyl groups at the 2 and 7 positions of the phenothiazine core can be achieved through several targeted routes.
One documented synthetic pathway to this compound involves the reaction of bis(3-methylphenyl) disulfide with a substituted hydrazine, such as 1-(2-Bromo-4-methylphenyl)hydrazine hydrochloride. chemicalbook.com This method represents a convergent approach where pre-functionalized precursors are coupled to form the desired heterocyclic system.
The most common alternative route to symmetrically 2,7-disubstituted phenothiazines is the thionation of the corresponding 4,4'-disubstituted diphenylamine.
Thionation of Di-p-tolylamine: A direct synthesis of this compound involves the reaction of di-p-tolylamine with elemental sulfur. rsc.org The reaction is typically carried out at high temperatures (e.g., 180°C) in a high-boiling solvent like 1,2-dichlorobenzene, with iodine serving as a catalyst. rsc.org The crude product can be purified by recrystallization to yield the target compound. rsc.org
| Reactants | Catalyst | Solvent | Temperature | Product |
| Di-p-tolylamine, Sulfur | Iodine (I₂) | 1,2-dichlorobenzene | 180°C | This compound |
Cyclization via Smiles Rearrangement: The synthesis of phenothiazines from o-amino-2-halogenodiphenyl sulfides can proceed through a Smiles rearrangement to afford 2,7-disubstituted phenothiazines. clockss.org This pathway offers an alternative to direct thionation for accessing this substitution pattern.
Functionalization and Modification Strategies for Phenothiazine Derivatives
The phenothiazine nucleus can be readily modified at several positions to generate a diverse library of compounds. The most common modifications occur at the nitrogen atom (position 10) and the aromatic carbon atoms.
The nitrogen atom of the 10H-phenothiazine is nucleophilic and can be easily functionalized. The reaction typically proceeds by deprotonating the N-H group with a strong base, followed by the addition of an electrophile.
N-Alkylation/Acylation: A common procedure involves treating the phenothiazine with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to generate the corresponding sodium salt. lew.romdpi.com This potent nucleophile then reacts with various electrophiles, including alkyl halides, acyl chlorides, or other activated species, to yield N-substituted derivatives. mdpi.comnih.gov For example, reacting the sodium salt of phenothiazine with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide results in the N-phosphorylated product. mdpi.com Similarly, reaction with aminoalkyl halides is a standard method for introducing basic side chains, a key feature in many biologically active phenothiazines. nih.gov
The electron-rich nature of the phenothiazine ring makes it susceptible to electrophilic aromatic substitution. However, these reactions can be challenging due to the potential for oxidation at the sulfur atom and polysubstitution. nih.gov
Bromination: The C-3 and C-7 positions are the most activated sites for electrophilic attack. The bromination of phenothiazine is a well-established method for introducing functional handles at these positions. lew.romst.edu Reacting phenothiazine with an excess of bromine in a solvent like acetic acid leads to the formation of 3,7-dibromo-10H-phenothiazine. lew.romst.edu This dibrominated product is a versatile intermediate that can be used in further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or amino groups at the 3 and 7 positions. ubbcluj.rorsc.org
Mannich Reaction and Related Derivatization for Amine Functionalization
The Mannich reaction is a prominent method for introducing aminomethyl groups at the N-10 position of the phenothiazine core, thereby creating a range of N-substituted derivatives. This reaction typically involves the condensation of a compound with an active hydrogen atom, such as this compound, with formaldehyde (B43269) and a secondary amine. The resulting products are known as Mannich bases.
Research has demonstrated the successful synthesis of a series of N-(4-aryl-1-piperazinyl)methyl-2,7-dimethylphenothiazines through a single-step Mannich reaction. In this process, this compound is treated with formaldehyde and various N-arylpiperazines in ethanol. This straightforward approach allows for the incorporation of diverse arylpiperazine moieties, which are significant for their pharmacological activities. The reaction proceeds efficiently, yielding products that can be further studied for their potential applications.
The general scheme for this reaction involves the formation of an electrophilic iminium ion from formaldehyde and the secondary amine, which then undergoes electrophilic substitution with the N-H proton of the phenothiazine ring. The selection of the secondary amine is crucial as it determines the nature of the substituent introduced at the N-10 position.
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the N-functionalization of phenothiazines. This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the nitrogen atom of the phenothiazine scaffold.
The Buchwald-Hartwig amination typically employs a palladium or copper catalyst with a suitable ligand to couple the phenothiazine with an organohalide. For instance, the N-arylation of phenothiazines can be achieved by reacting them with aryl bromides or iodides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a bulky electron-rich phosphine (B1218219) ligand like Xantphos. A base, commonly sodium tert-butoxide, is required to deprotonate the phenothiazine nitrogen.
Recent advancements have focused on developing more efficient and versatile catalytic systems. For example, copper-catalyzed N-arylation has emerged as a cost-effective alternative to palladium-based systems. These reactions can often be performed under milder conditions and may exhibit a broader substrate scope. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity of the desired N-substituted phenothiazine derivative.
Sustainable and Green Chemistry Approaches in Phenothiazine Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and sustainable methods for synthesizing phenothiazines. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique for the synthesis of heterocyclic compounds, including phenothiazines. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods.
The key advantages of microwave-assisted synthesis include:
Accelerated Reaction Rates: Shorter reaction times, often from hours to minutes.
Higher Yields: Improved conversion of reactants to products.
Enhanced Purity: Reduction of side product formation.
Energy Efficiency: Lower energy consumption compared to conventional heating.
For the synthesis of phenothiazine derivatives, microwave irradiation can be applied to various reaction types, including cyclization and substitution reactions. The focused heating effect of microwaves often results in a more uniform thermal profile within the reaction vessel, contributing to the observed improvements in reaction outcomes.
Electrochemical Synthesis
Electrochemical methods offer a clean and efficient alternative for the synthesis of phenothiazines. These techniques utilize electrical current to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. The synthesis of the phenothiazine core can be achieved through the anodic oxidation of substituted diphenylamines.
In a typical electrochemical synthesis, the starting material is dissolved in a suitable electrolyte solution and subjected to a controlled potential at the anode. This process generates a radical cation from the diphenylamine, which then undergoes intramolecular cyclization to form the dihydro phenothiazine. Subsequent oxidation and deprotonation lead to the formation of the aromatic phenothiazine ring system.
The electrochemical approach is considered a green method due to several factors:
Use of Electrons as a Reagent: Avoids the use of chemical oxidants, reducing chemical waste.
Mild Reaction Conditions: Reactions are often conducted at room temperature and pressure.
High Selectivity: The reaction can be precisely controlled by adjusting the electrode potential, leading to higher selectivity.
This method provides a sustainable pathway for the synthesis of a variety of phenothiazine derivatives by simply modifying the substituents on the starting diphenylamine.
Redox Chemistry and Electrochemistry of 2,7 Dimethyl 10h Phenothiazine Systems
Fundamental Electrochemical Behavior of Phenothiazine (B1677639) Derivatives
The redox chemistry of the phenothiazine nucleus is characterized by two successive one-electron oxidation steps. acs.orgchemrxiv.orgacs.org This process involves the removal of electrons primarily from the electron-rich heteroatoms, leading to the formation of cationic species with distinct chemical and physical properties.
The most fundamental electrochemical event for phenothiazine derivatives is a reversible, one-electron oxidation to form a stable radical cation (PTZ•⁺). mdpi.comacs.orgcdnsciencepub.comresearchgate.net This process is readily observed in electrochemical experiments, such as cyclic voltammetry, typically appearing as a well-defined, reversible wave. cdnsciencepub.comresearchgate.net The formation of the radical cation involves the removal of an electron from the highest occupied molecular orbital (HOMO), which has significant character on both the nitrogen and sulfur atoms. The resulting radical cation is often highly colored and exhibits remarkable stability, a feature that has been exploited in the development of dyes, redox indicators, and organic electronic materials. mdpi.comacs.orgresearchgate.net In many derivatives, this initial oxidation is fully reversible, indicating that the radical cation does not undergo rapid subsequent chemical reactions. researchgate.net
Following the initial oxidation, the radical cation can undergo a second one-electron oxidation at a more positive potential to form a dication (PTZ²⁺). acs.orgchemrxiv.orguni-freiburg.de This second electron transfer is often less reversible than the first. uky.eduresearchgate.net The stability of the resulting dication is highly dependent on the molecular structure, particularly the nature of the substituents on the phenothiazine core, as well as the solvent and supporting electrolyte used. acs.orguni-freiburg.deuky.edu For many simple phenothiazines, the dication is unstable and may undergo decomposition or follow-up chemical reactions, leading to an irreversible wave in voltammetric studies. uky.eduresearchgate.net However, the introduction of strong electron-donating substituents can delocalize the positive charges and significantly stabilize the dication, rendering the second oxidation process more reversible. uni-freiburg.deuky.edu
Voltammetric Analysis and Half-Wave Potentials of Phenothiazine Derivatives
Voltammetric techniques, especially cyclic voltammetry (CV), are the primary tools for investigating the redox behavior of phenothiazine compounds. These methods provide quantitative data on oxidation potentials and the stability of the resulting oxidized species.
Cyclic voltammetry experiments for phenothiazine derivatives are typically conducted in non-aqueous solvents, such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or lithium bis(trifluoromethane)sulfonimide (LiTFSI). acs.orguky.eduumich.edu A standard three-electrode setup is used, often with a glassy carbon or platinum working electrode. researchgate.netumich.edu The resulting cyclic voltammograms reveal the potentials at which the oxidation events occur. For a reversible process, the ratio of the cathodic to anodic peak currents (ipc/ipa) is close to unity, and the separation between the peak potentials (ΔEp) is near 59 mV for a one-electron transfer. uky.edu The stability of the radical cation and dication can be assessed on the CV timescale (typically seconds); irreversible processes are characterized by the absence of a corresponding reduction wave on the reverse scan. uky.edunih.gov
The redox potential, a measure of the ease of electron removal, is a key parameter obtained from CV. It is typically reported as a half-wave potential (E₁/₂) for reversible couples, calculated as the average of the anodic and cathodic peak potentials. These potentials are always measured relative to a reference electrode. Common reference systems in non-aqueous electrochemistry include the ferrocene/ferricenium couple (Fc/Fc⁺), silver/silver chloride (Ag/AgCl), and the saturated calomel (B162337) electrode (SCE). acs.orgumich.edursc.org For applications in lithium-ion batteries, potentials are often referenced against the Li/Li⁺ couple. acs.orgacs.org The first oxidation potential of N-methyl phenothiazine, for example, is approximately 3.5 V vs Li/Li⁺. chemrxiv.orgresearchgate.net The choice of reference electrode is critical for comparing data across different studies.
The following table summarizes the first (E₁/₂) and second (E'₁/₂) half-wave oxidation potentials for several phenothiazine derivatives, demonstrating the range of values and the reference electrodes used.
Influence of Substituents, including Methyl Groups, on Redox Properties
Substituents on the phenothiazine aromatic rings have a profound and predictable influence on the molecule's redox potentials. This effect is primarily governed by the electron-donating or electron-withdrawing nature of the group.
Electron-donating groups (EDGs), such as alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups, increase the electron density of the π-system. mdpi.comuky.edu This destabilizes the neutral ground state relative to the oxidized cationic state, making the molecule easier to oxidize and thus lowering the oxidation potential. chemrxiv.orguky.edu Conversely, electron-withdrawing groups (EWGs), such as trifluoromethyl or nitro groups, decrease the electron density, stabilizing the neutral form and making oxidation more difficult, which results in a higher (more positive) oxidation potential. rsc.orgresearchgate.net
Methyl groups, being electron-donating through an inductive effect, lower the oxidation potential of the phenothiazine core. uky.edu This is clearly demonstrated by comparing N-ethylphenothiazine (EPT) with its 3,7-dimethyl substituted analog, N-ethyl-3,7-dimethylphenothiazine (DMeEPT). The first half-wave potential of DMeEPT (0.174 V vs. Fc/Fc⁺) is significantly lower than that of EPT (0.289 V vs. Fc/Fc⁺), a direct consequence of the electronic contribution of the two methyl groups. uky.edu Therefore, 2,7-Dimethyl-10H-phenothiazine is expected to be more easily oxidized than its unsubstituted 10H-phenothiazine counterpart.
The position of the substituents is also crucial. While EDGs at the 3- and 7-positions (para to the nitrogen) effectively lower the potential, placing bulky groups at the 1- and 9-positions (ortho to the nitrogen) can introduce steric strain. rsc.orguky.edu This strain can prevent the molecule from achieving a more planar geometry upon oxidation, which is an energetically favorable relaxation process. By preventing this relaxation, such steric hindrance can counterintuitively increase the oxidation potential, even with electron-donating groups like methyl. uky.edu
The following table provides a comparison of the first oxidation potentials for phenothiazine derivatives with different substituents, illustrating the electronic effects.
Excited-State Redox Potentials and Their Determination
The excited-state redox potentials of a molecule describe its ability to accept or donate an electron when it is in an electronically excited state. These potentials are crucial in understanding and predicting the feasibility of photoinduced electron transfer (PET) processes, which are central to applications like photoredox catalysis. For phenothiazine derivatives, including this compound, the electron-rich nature of the sulfur and nitrogen heteroatoms leads to relatively low oxidation potentials and the formation of stable radical cations, making them excellent donors in their ground and excited states. rsc.orgdiva-portal.org
The determination of excited-state redox potentials is not a direct measurement but rather a calculation that combines data from electrochemical and photophysical experiments. The key relationship is the Rehm-Weller equation, which connects the ground-state redox potential, the zero-zero spectroscopic energy (E₀,₀), and the excited-state redox potential. beilstein-journals.org
The excited-state reduction potential (Ered) and the excited-state oxidation potential (Eox) can be estimated using the following equations:
Ered (PC+•/PC) ≈ Eox (PC+•/PC) - E₀,₀**
Eox (PC/PC-•) ≈ Ered (PC/PC-•) + E₀,₀**
Where:
Eox (PC+•/PC) is the ground-state oxidation potential of the phenothiazine compound.
Ered (PC/PC-•) is the ground-state reduction potential of the phenothiazine compound.
E₀,₀ is the zero-zero excitation energy, which is the energy difference between the ground state and the lowest vibrational level of the first excited singlet state (S₁). It is typically estimated from the intersection of the normalized absorption and fluorescence spectra. nih.gov
Detailed Research Findings
Research into various phenothiazine derivatives provides a framework for understanding how structural modifications influence their excited-state redox potentials. The introduction of substituents on the phenothiazine core can tune its electronic properties. For instance, electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. These modifications, in turn, affect the excited-state potentials.
Studies on N-arylphenothiazines have shown that substituents on the N-phenyl ring can significantly modulate the excited-state reduction potential. beilstein-journals.orgnih.gov For example, adding strongly electron-donating dialkylamino groups can shift the excited-state reduction potential to be as high as -3.0 V (vs SCE), making these compounds exceptionally strong photoreductants. beilstein-journals.orgnih.gov This high reducing power allows for challenging chemical transformations, such as the addition of methanol (B129727) to less-activated alkenes. beilstein-journals.org
In a study of extended phenothiazines, where additional rings are fused to the core structure, it was found that increasing the π-conjugation resulted in red-shifted absorption spectra and a significant increase in the molar extinction coefficient. rsc.orgsemanticscholar.org While the extension of conjugation had a lesser impact on the Highest Occupied Molecular Orbital (HOMO) energy levels, it more obviously affected the Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org Despite these changes, the extended phenothiazines maintained strong excited-state reduction potentials, with values for some derivatives around -1.72 to -2.17 V (vs. SCE). rsc.org
Furthermore, the radical cations of phenothiazines can also be photoexcited. The 10-phenyl-10H-phenothiazine radical cation (PTZ+•), for example, possesses a manifold of excited doublet states accessible with visible and near-infrared light. acs.org These excited radical cations can act as "super-photooxidants" with excited-state potentials exceeding +2.1 V vs SCE, enabling highly energy-demanding oxidation reactions. acs.org
The following tables summarize photophysical and electrochemical data for various phenothiazine derivatives from the literature, which are used to calculate the excited-state potentials. Although data for this compound is not explicitly detailed in these studies, the principles and trends observed are directly applicable.
Table 1: Electrochemical and Photophysical Properties of Selected Phenothiazine Derivatives
| Compound | First Oxidation Potential (E₁/₂) [V vs Fc/Fc⁺] | HOMO Energy [eV] | Optical Gap (E₀,₀) [eV] | Estimated Excited-State Reduction Potential (E*red) [V vs SCE] | Reference |
| Phenothiazine (PTZ) | 0.16 | -5.04 | 3.33 | -2.17 | rsc.org |
| N-Phenylphenothiazine | 0.75 (vs SCE) | - | 3.10 | -2.35 | nih.gov |
| N-(4-(Dimethylamino)phenyl)phenothiazine | 0.57 (vs SCE) | - | 3.07 | -2.50 | beilstein-journals.orgnih.gov |
| 10-Phenylphenothiazine-3-carbaldehyde | 0.67 (vs SCE) | - | - | - | nih.gov |
| Extended Phenothiazine 1 | 0.26 | -5.14 | 3.26 | -2.12 | rsc.org |
| Extended Phenothiazine 2 | 0.36 | -5.24 | 3.39 | -2.15 | rsc.org |
| Extended Phenothiazine 3 | 0.27 | -5.18 | 2.87 | -1.72 | rsc.org |
Note: Potentials measured against different reference electrodes (Fc/Fc⁺ or SCE) are indicated. Conversion between these scales requires a correction factor.
Table 2: Excited-State Oxidation Potentials of Phenothiazine Radical Cation (PTZ+•)
| Excited State | Excitation Wavelength (λₘₐₓ) [nm] | Zero-Zero Energy (E₀,₀) [eV] | Ground State Oxidation (Eₒₓ(PTZ+•/PTZ)) [V vs SCE] | Excited-State Oxidation Potential (E*ₒₓ) [V vs SCE] | Reference |
| D₁ | 864 | 1.39 | 0.70 | +2.1 | acs.org |
| Dₙ | 514 | 2.23 | 0.70 | +2.9 | acs.org |
The determination of these excited-state potentials is fundamental for designing and optimizing photochemical systems. For this compound, one would expect the methyl groups at the 2 and 7 positions to act as weak electron-donating groups, likely lowering its oxidation potential compared to the unsubstituted phenothiazine, thereby influencing its excited-state redox properties in a predictable manner based on these established principles.
Advanced Spectroscopic Characterization Methodologies for 2,7 Dimethyl 10h Phenothiazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 2,7-Dimethyl-10H-phenothiazine provides critical information about the number, environment, and connectivity of hydrogen atoms. The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.
The N-H proton of the phenothiazine (B1677639) ring typically appears as a singlet, with its chemical shift being sensitive to solvent and concentration. In DMSO-d₆, this signal is observed at 8.31 ppm. The aromatic region of the spectrum is consistent with the A₂B₂ spin system of the symmetrically substituted benzene (B151609) rings. The protons ortho to the sulfur atom (H-1 and H-8) and those ortho to the nitrogen atom (H-4 and H-5) would give rise to distinct signals. The methyl protons at positions 2 and 7 appear as a sharp singlet, confirming their chemical equivalence.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.31 | s | 1H | N-H |
| 6.78 – 6.75 | m | 2H | Aromatic H |
| 6.72 – 6.70 | m | 2H | Aromatic H |
| 6.56 | d, J = 8.0 Hz | 2H | Aromatic H |
s = singlet, d = doublet, m = multiplet
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ shows seven distinct signals, which is consistent with the molecule's symmetry.
The signals for the quaternary carbons (C-4a, C-5a, C-2, and C-7) are typically weaker in intensity. The carbon atoms directly attached to the heteroatoms (C-4a, C-5a, C-9a, and C-10a) are deshielded and appear at lower field. The methyl carbons provide a characteristic signal at high field (upfield).
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 140.31 | Aromatic C |
| 130.76 | Aromatic C |
| 128.33 | Aromatic C |
| 126.90 | Aromatic C |
| 116.62 | Aromatic C |
| 114.60 | Aromatic C |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.netwikipedia.org Although less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope (0.37%), it provides valuable structural information, especially for nitrogen-containing heterocycles. wikipedia.orgipb.pt For this compound, ¹⁵N NMR can directly probe the nitrogen atom of the central thiazine (B8601807) ring.
In solution-state ¹⁵N NMR, the chemical shift of the nitrogen atom would be indicative of its hybridization and the nature of its substituents. The chemical shifts of nitrogen in heterocyclic compounds can span a wide range, making it a sensitive probe of the molecular structure. researchgate.net
Solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR could provide information on the nitrogen environment in the crystalline state. This technique is particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid phase. The ¹⁵N chemical shift anisotropy, which is averaged out in solution, can also be measured in the solid state to provide further details on the local electronic structure.
Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra and in elucidating the complete molecular structure. researchgate.net
Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. sdsu.edu For this compound, this would confirm the connectivity between the adjacent aromatic protons on the benzene rings. Cross-peaks would be observed between protons that are coupled to each other (typically over two or three bonds).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals in the ¹H and ¹³C spectra. For instance, each aromatic C-H pair would give a cross-peak in the HSQC spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons, irrespective of whether they are scalar-coupled. This is useful for determining the three-dimensional structure and conformation of the molecule. For the non-planar, butterfly-shaped phenothiazine ring system, NOESY could reveal through-space interactions between protons on different aromatic rings or between the N-H proton and nearby aromatic protons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. lcms.cz For this compound (C₁₄H₁₃NS), HRMS is crucial for confirming its molecular formula.
The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is a precise value that can be compared to the experimentally measured value. A close match between the calculated and found m/z values (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.
Table 3: Calculated HRMS Data for this compound.
| Ion | Molecular Formula | Calculated m/z |
|---|
The fragmentation pattern observed in the mass spectrum can also offer structural insights. The cleavage of the phenothiazine ring system under ionization would produce characteristic fragment ions, further supporting the structural assignment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.commdpi.com In the analysis of this compound, GC is used to separate the compound from a sample matrix. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's volatility and interaction with the column's stationary phase. nih.gov
Following separation, the isolated this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates the resulting positively charged ions (the molecular ion and various fragment ions) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," providing crucial information for structural elucidation. The spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment peaks resulting from the loss of methyl groups or cleavage of the heterocyclic ring system. This fragmentation pattern is then compared against spectral libraries for confirmation. mdpi.com
Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF)
Hybrid Quadrupole Time-of-Flight (QTOF) mass spectrometry is an advanced technique that offers high mass resolution and accuracy, making it invaluable for the unambiguous identification of compounds like this compound. nih.govnih.gov This 'hybrid' instrument combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.govresearchgate.net
The quadrupole can be used to select a specific precursor ion (e.g., the molecular ion of this compound). This selected ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation. The resulting product ions are then analyzed by the TOF mass analyzer. researchgate.net The key advantage of the TOF analyzer is its ability to measure the m/z values of ions with very high precision. nih.gov This allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the chemical formula C₁₄H₁₃NS. The high sensitivity and accuracy of QTOF-MS are particularly useful for distinguishing between compounds with very similar masses and for identifying unknown metabolites or degradation products in complex samples. semanticscholar.orguu.nl
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For phenothiazine derivatives, the absorption spectra typically exhibit distinct bands in the UV and visible regions. researchgate.net These bands are attributed to π→π* and n→π* electronic transitions within the aromatic rings and involving the lone-pair electrons of the sulfur and nitrogen atoms in the heterocyclic core. researchgate.netnih.gov
Analysis of Absorption Maxima and Molar Extinction Coefficients
The absorption spectrum of a phenothiazine derivative is characterized by its absorption maxima (λmax), which is the wavelength of maximum absorbance, and the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at that wavelength. nih.gov While specific data for this compound is not detailed in the provided literature, the general characteristics of the phenothiazine chromophore are well-documented. Typically, phenothiazines show a high-energy absorption band between 250-265 nm (π→π* transition) and a lower-energy band between 300-320 nm (primarily n→π* transition). researchgate.net The introduction of methyl groups at the 2 and 7 positions is expected to cause slight bathochromic (red) shifts in these absorption maxima due to their electron-donating inductive effects. The molar extinction coefficients provide insight into the probability of the electronic transition, with π→π* transitions generally being more intense than n→π* transitions.
Table 1: Representative Photophysical Absorption Data for Phenothiazine Derivatives This table includes data for related compounds to illustrate typical values for the phenothiazine class.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹·cm⁻¹) |
|---|---|---|---|
| 10H-Phenothiazine | Acetonitrile (B52724) | 252, 316 | Not specified |
| PTZ-3 | THF | Not specified | 62,300 |
Investigation of Extended Conjugation Effects on Absorption Spectra
Extending the π-conjugated system of the phenothiazine core has a predictable and significant impact on its absorption spectrum. rsc.org When additional aromatic rings or conjugated groups are fused or attached to the phenothiazine structure, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. rsc.org Furthermore, extending the conjugation typically leads to a hyperchromic effect, which is an increase in the molar extinction coefficient, indicating a higher probability of light absorption. rsc.org This principle is fundamental in tuning the color and electronic properties of phenothiazine-based dyes and materials for applications such as photocatalysis. rsc.org
Fluorescence and Phosphorescence Spectroscopy for Emission Characteristics
Upon absorption of UV or visible light, an excited molecule like this compound can relax to its ground state by emitting light, a process known as luminescence. This emission can occur from the lowest singlet excited state (fluorescence) or the lowest triplet excited state (phosphorescence). nih.gov Phenothiazine and its derivatives are known to exhibit both fluorescence and phosphorescence, making them interesting candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors. lookchem.comresearchgate.net The emission characteristics, including the wavelength and efficiency, are highly sensitive to the molecular structure and the surrounding environment. researchgate.net
Determination of Emission Maxima and Quantum Yields
The emission spectrum is characterized by the wavelength of maximum emission intensity (λem). The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. acs.org While the parent phenothiazine molecule has weak fluorescence, chemical modification can significantly enhance emission. researchgate.net For instance, the introduction of certain electron-withdrawing or -donating groups can tune the emission color and increase the quantum yield. researchgate.net Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and at low temperatures to minimize non-radiative decay from the long-lived triplet state. nih.govnih.gov
Table 2: Representative Photophysical Emission Data for Phenothiazine Derivatives This table includes data for related compounds to illustrate typical values for the phenothiazine class.
| Compound | Emission Type | Emission Maxima (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|
| CEPDO | Fluorescence | 408 | 62.5% |
| CBPDO | Fluorescence | 408 | 59.7% |
| CEPDO | Phosphorescence | 440 | Not applicable |
Transient Photoluminescence Decay Curve Analysis and Lifetimes
Transient photoluminescence spectroscopy is a powerful tool for investigating the excited-state dynamics of this compound. By measuring the decay of photoluminescence intensity over time following photoexcitation, the lifetimes of various excited states can be determined. For phenothiazine derivatives, the excited-state decay pathways can be complex, often involving multiple emissive states.
The analysis of transient photoluminescence decay curves for phenothiazine-based compounds often reveals multi-exponential decay kinetics, indicating the presence of more than one decay process. For instance, in studies of related phenothiazine derivatives, the decay profiles are often fitted to a sum of exponential functions to extract the lifetimes of different excited state species. These species can include the initially populated singlet excited state (S₁), triplet excited states (T₁), and, in some cases, charge-transfer states.
Research on the 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•), a related compound, has provided valuable insights into the decay kinetics of phenothiazine-based systems. Photoexcitation of PTZ⁺• populates a higher electronic excited doublet state (Dₙ) which then undergoes a series of rapid decays through lower-lying excited states (D₁') and (D₁) before returning to the ground state (D₀) nih.govpurdue.eduresearchgate.net. The time constants for these decay processes are on the picosecond timescale nih.govpurdue.eduresearchgate.net. For example, the relaxation from the D₁ state to the D₀ state for PTZ⁺• has a lifetime of approximately 32.3 ± 0.8 ps nih.govpurdue.eduresearchgate.net.
The lifetimes of excited states in phenothiazine derivatives are sensitive to the molecular structure, solvent polarity, and the presence of quenchers. The introduction of methyl groups at the 2 and 7 positions of the phenothiazine core in this compound is expected to influence the electronic properties and, consequently, the excited-state lifetimes.
Table 1: Illustrative Excited-State Lifetimes of Phenothiazine Derivatives.
| Compound | Excited State | Lifetime (τ) | Conditions | Reference |
|---|---|---|---|---|
| 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•) | D₁ → D₀ | 32.3 ± 0.8 ps | CH₃CN | nih.govpurdue.eduresearchgate.net |
| 10-phenyl-10H-phenothiazine radical cation (PTZ⁺•) | D₁' → D₁ | 10.9 ± 0.4 ps | CH₃CN, λₑₓ = 517 nm | nih.govpurdue.eduresearchgate.net |
| Phenothiazine Sulfoxide (PTH-O) | S₁ | 1.14 ns | - | acs.org |
Thermally Activated Delayed Fluorescence (TADF) Investigations
Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon observed in certain molecules where triplet excitons are converted back into singlet excitons through reverse intersystem crossing (rISC), leading to delayed fluorescence. This process is particularly relevant for phenothiazine derivatives, which can be designed as efficient TADF emitters for applications in organic light-emitting diodes (OLEDs).
The key to achieving TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In phenothiazine-based TADF materials, the phenothiazine moiety typically acts as an electron donor, and it is coupled with an electron-accepting unit. This donor-acceptor (D-A) architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in a small ΔEST.
For instance, novel U-shaped donor–acceptor–donor (D–A–D) molecules with a dibenzo[a,j]phenazine (DBPHZ) acceptor and phenothiazine (PTZ) donors exhibit efficient TADF researchgate.netrsc.org. In such systems, the effective separation of the HOMO on the PTZ donor and the LUMO on the DBPHZ acceptor leads to a very small ΔEST, facilitating efficient rISC.
Table 2: Singlet-Triplet Energy Gaps (ΔEST) for Selected TADF Emitters.
| Compound Type | ΔEST (eV) | Reference |
|---|---|---|
| Phenothiazine–dibenzo[a,j]phenazine–phenothiazine triad | ~0.08 | researchgate.net |
| Boron-containing phenoxazine (B87303) derivative (B1) | 0.013 | nih.gov |
| Boron-containing 9,9-dimethylacridane derivative (B2) | 0.041 | nih.gov |
Room-Temperature Phosphorescence (RTP) Phenomena
Room-temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. While generally weak or non-existent for most organic molecules in fluid solutions due to quenching processes, RTP can be observed in phenothiazine derivatives under specific conditions, such as in rigid matrices or in aggregated states.
The observation of RTP in phenothiazine derivatives is often linked to the molecular conformation. Phenothiazine has a characteristic "butterfly" shape, and its derivatives can exist in different conformers, such as quasi-axial (ax) and quasi-equatorial (eq). Studies have shown that the luminogens with a quasi-axial conformation can exhibit a more pronounced RTP effect compared to their quasi-equatorial counterparts rsc.org. This conformational dependence highlights the role of molecular packing and intermolecular interactions in facilitating RTP.
Furthermore, the formation of aggregates can promote RTP by restricting intramolecular motions that typically lead to non-radiative decay of the triplet state. In DMSO/water mixtures, for example, phenothiazine-based isomers form aggregates that exhibit RTP acs.org.
N-phosphorylated phenothiazine derivatives have also been shown to exhibit intense phosphorescence at room temperature in the crystalline state nih.gov. The phosphorescence emission of these compounds is similar to that of other N-acylphenothiazine derivatives nih.gov.
Table 3: Phosphorescence Characteristics of Phenothiazine Derivatives.
| Compound | Emission Maximum (nm) | Conditions | Reference |
|---|---|---|---|
| N-phosphorylated phenothiazine 2a | 540 | Crystals, 298 K | nih.gov |
| 10H-phenothiazin-10-yl)(phenyl)methanone | 530 | - | nih.gov |
| 1-(10H-phenothiazin-10-yl)ethan-1-one | 525 | - | nih.gov |
| ortho-Phenothiazine isomer | 520-565 | - | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Species
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying species with unpaired electrons, such as the radical cation of this compound. The reversible oxidative properties of phenothiazines lead to the formation of deeply colored and stable radical cations, making them ideal candidates for EPR studies nih.gov.
Spin-Trapping Analysis of Radical Intermediates
Due to the often short-lived nature of radical intermediates, a technique known as spin-trapping is frequently employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic adduct. This spin adduct can then be readily detected and characterized by EPR spectroscopy.
Commonly used spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The resulting nitroxide spin adducts produce characteristic EPR spectra, from which information about the original trapped radical can be deduced. The hyperfine coupling constants of the spin adduct are particularly informative for identifying the trapped radical species.
While direct EPR studies on the this compound radical are not extensively reported, the principles of spin-trapping are broadly applicable to phenothiazine chemistry for the detection of various radical intermediates that may form during chemical or photochemical reactions. For instance, spin trapping has been used to study the radical-trapping activity of phenothiazine in autoxidation processes rsc.org.
Characterization of Spin Density Distributions
The EPR spectrum of a radical cation provides detailed information about the distribution of the unpaired electron's spin density within the molecule. This is determined by analyzing the hyperfine coupling constants (hfcs) between the unpaired electron and magnetic nuclei (e.g., ¹⁴N, ¹H).
For the phenothiazine radical cation, the spin density is primarily localized on the nitrogen and sulfur atoms and delocalized over the aromatic rings. In the radical cation of the parent phenothiazine, the electron is mainly located on the nitrogen atom researchgate.net. The introduction of substituents, such as the methyl groups in this compound, will influence this spin density distribution through their electronic effects.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with EPR spectroscopy to calculate and visualize the spin density distribution. These calculations can help in assigning the experimentally observed hyperfine coupling constants to specific nuclei within the molecule. Studies on substituted phenothiazine radicals have shown that the electronic nature of the substituents significantly impacts the spin density distribution between the heteroatoms nih.gov.
Table 4: Representative Hyperfine Coupling Constants (a) for Phenothiazine-Related Radicals.
| Radical Species | Nucleus | Hyperfine Coupling Constant (G) | Reference |
|---|---|---|---|
| PDTN-NN Radical | ¹⁴N | 7.67 | nih.gov |
| PO-NN Radical | ¹⁴N | 7.72 | nih.gov |
| PDTN-IN Radical | ¹⁴N₁ | 4.51 | nih.gov |
| PDTN-IN Radical | ¹⁴N₂ | 9.02 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components.
The phenothiazine core itself gives rise to a number of characteristic bands. The N-H stretching vibration of the secondary amine in the 10-position typically appears in the region of 3300-3400 cm⁻¹ researchgate.net. The C-N-C and C-S-C stretching vibrations of the heterocyclic ring are also identifiable in the fingerprint region of the spectrum researchgate.net. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
The presence of the two methyl groups at the 2 and 7 positions will introduce additional absorption bands. Aliphatic C-H stretching vibrations from the methyl groups will be observed in the 2850-3000 cm⁻¹ range. C-H bending vibrations of the methyl groups will also be present at lower wavenumbers.
The substitution pattern on the benzene rings of the phenothiazine nucleus also influences the C-H out-of-plane bending vibrations, which typically appear in the 700-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as is the case for each ring in 2,7-disubstituted phenothiazines, characteristic absorption bands are expected in this region clockss.org.
Table 5: Characteristic Infrared Absorption Bands for Phenothiazine Derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3400 | researchgate.net |
| Aromatic C-H Stretch | > 3000 | - |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | - |
| Aromatic C=C Stretch | 1450 - 1600 | researchgate.net |
| C-N-C Stretch | ~1243 | researchgate.net |
| C-S-C Stretch | ~1080 | researchgate.net |
| C-H Out-of-Plane Bend (1,2,4-trisubstituted) | 810 - 850 | clockss.org |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination of 10-Methyl-10H-phenothiazine
Single-crystal X-ray diffraction analysis provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For the related compound, 10-Methyl-10H-phenothiazine, such studies have elucidated its molecular conformation, crystal packing, and the nature of its intermolecular interactions.
The crystal structure of 10-Methyl-10H-phenothiazine has been determined to belong to the monoclinic crystal system with the space group P2₁/c . researchgate.net This space group indicates a centrosymmetric packing arrangement of the molecules within the crystal lattice. The unit cell, which is the fundamental repeating unit of the crystal, contains four molecules (Z = 4). researchgate.net Detailed crystallographic data are summarized in Table 1.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁NS |
| Formula Weight | 213.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.6245 (7) |
| b (Å) | 6.9130 (4) |
| c (Å) | 13.7792 (10) |
| β (°) | 106.591 (2) |
| Volume (ų) | 1061.20 (12) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.335 |
Table 1. Crystal Data and Structure Refinement for 10-Methyl-10H-phenothiazine. researchgate.net
The molecular structure of 10-Methyl-10H-phenothiazine is characterized by the classic non-planar, butterfly-like conformation of the phenothiazine tricycle. The central six-membered thiazine ring adopts a boat conformation. researchgate.net A key feature of the phenothiazine skeleton is the dihedral angle between the two outer benzene rings. In the case of the 10-methyl derivative, this angle is reported to be 39.53 (10)°. researchgate.net This significant folding is a hallmark of the phenothiazine class of compounds.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| S1—C7 | 1.768 (2) | C7—S1—C6 | 97.58 (9) |
| S1—C6 | 1.770 (2) | C1—N1—C12 | 119.22 (16) |
| N1—C1 | 1.406 (2) | C1—N1—C13 | 120.39 (17) |
| N1—C12 | 1.411 (2) | C12—N1—C13 | 120.39 (17) |
| N1—C13 | 1.464 (2) | S1—C6—C1 | 115.44 (13) |
Table 2. Selected Bond Lengths and Angles for 10-Methyl-10H-phenothiazine. researchgate.net
Theoretical and Computational Chemistry of 2,7 Dimethyl 10h Phenothiazine Electronic Structure
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic behavior of phenothiazine (B1677639) derivatives. These methods provide insights into molecular orbital energies, electronic transitions, and various spectroscopic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic properties and reactivity of a molecule. scispace.com A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and lower kinetic stability. irjweb.com For phenothiazine-based systems, this energy gap is pivotal in determining their potential applications in optoelectronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenothiazine Derivative 1 (PP) | - | - | 4.41 |
| Phenothiazine Derivative 2 (PPC) | - | - | 3.66 |
| Phenothiazine Derivative 3 (BPPC) | - | - | 3.68 |
| Phenothiazine Derivative 4 (BPPAC) | - | - | 4.43 |
| Phenothiazine Derivative 5 (BPPCA) | - | - | 3.07 |
Prediction of Excitation Energies and Optical Gaps
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic excitation energies and simulating the absorption spectra of molecules. researchgate.net For phenothiazine derivatives, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
Studies on N-phosphorylated phenothiazine have shown that the calculated vertical S1→S0 transition, which corresponds to the emission band, is in good agreement with experimental data. nih.gov For 2,7-Dimethyl-10H-phenothiazine, the presence of methyl groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent phenothiazine, meaning it will absorb light at longer wavelengths. The lowest triplet state (T1) in some phenothiazine derivatives has been calculated to lie at approximately 2.46 eV. nih.govmdpi.com
| Parameter | Calculated Value |
|---|---|
| Calculated Emission Wavelength (S1→S0) | 386 nm |
| Lowest Triplet State (T1) Energy | 2.46 eV |
Calculation of Ionization Potentials (IPs) and Electron Affinities (EAs)
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be reliably calculated using DFT. The IP represents the energy required to remove an electron from a molecule, while the EA is the energy released when an electron is added. rug.nl These values are directly related to the HOMO and LUMO energies, respectively. scispace.com
For phenothiazine derivatives, the ionization potentials are generally low, indicating their excellent electron-donating (donor) capabilities. The calculated IPs for a range of phenothiazine-based donor compounds fall between 5.0 and 5.3 eV. researchgate.net The introduction of electron-donating methyl groups in this compound is anticipated to lower its ionization potential, making it an even better electron donor.
| Compound Type | Calculated Ionization Potential (eV) |
|---|---|
| Phenothiazine-based donors | 5.0 - 5.3 |
Theoretical Prediction of Redox Potentials
Computational methods, particularly DFT, can be employed to predict the redox potentials of organic molecules with a reasonable degree of accuracy. researchgate.net For phenothiazines, which are known for their low oxidation potentials, theoretical calculations can provide valuable insights into their electrochemical behavior. ubbcluj.ro
Computational studies on phenothiazine and N-methylphenothiazine have demonstrated that DFT methods, such as B3PW91/6-311+g*, can predict redox potentials that are in good agreement with experimental values. researchgate.net While specific theoretical predictions for this compound are not available, it is expected that the electron-donating methyl groups would lower the oxidation potential compared to the parent 10H-phenothiazine.
Conformational Analysis and Molecular Geometry of Phenothiazine Rings (e.g., Nonplanar Conformation)
The phenothiazine ring system is characterized by a non-planar, butterfly-like structure. nih.gov The degree of this folding, often described by the dihedral angle between the two outer aromatic rings, is a key determinant of the molecule's electronic properties. researchgate.net
Computational studies have shown that the bending of the phenothiazine structure is an inherent feature due to steric hindrance and is not solely a result of crystal packing forces. nih.gov For a phosphorylated phenothiazine derivative, the calculated bending angle in the phenothiazine core (∠C1−S9−C8) was found to be 131.17°. nih.gov The presence of substituents can influence this folding angle. While specific calculations for this compound are not documented, the methyl groups are unlikely to significantly alter the characteristic butterfly conformation of the phenothiazine core.
Computational Studies of Molecular Interactions and Binding Patterns
Computational methods are also employed to study the interactions of phenothiazine derivatives with biological targets and other molecules. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can predict the binding affinities and interaction patterns of these compounds with proteins, which is crucial for understanding their pharmacological activity. nih.gov
For example, computational studies have been used to investigate phenothiazine derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov These studies revealed that phenothiazine compounds can form stable complexes with the enzyme through hydrophobic interactions and hydrogen bonds. nih.gov While specific interaction studies for this compound are not available, its structural similarity to other phenothiazines suggests it would exhibit comparable modes of interaction.
Structure-Property Relationships Derived from Computational Models
Computational models are instrumental in elucidating the intricate connections between the molecular structure of this compound and its electronic properties. The substitution of two methyl groups at the 2 and 7 positions of the phenothiazine core significantly influences its electronic landscape.
Frontier Molecular Orbitals and Reactivity:
A fundamental concept in understanding chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.
For phenothiazine derivatives, the HOMO is typically localized over the electron-rich phenothiazine ring system, particularly involving the sulfur and nitrogen atoms. The LUMO, conversely, is often distributed over the aromatic rings. The introduction of electron-donating methyl groups at the 2 and 7 positions is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted phenothiazine. This, in turn, would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.
Influence of Methyl Group Substitution:
The methyl groups at the 2 and 7 positions are electron-donating through an inductive effect. This electron donation increases the electron density of the aromatic rings, which can be correlated with various properties. For instance, increased electron density can enhance the molecule's ability to participate in electrophilic aromatic substitution reactions.
Computational studies on various phenothiazine derivatives have shown that the nature and position of substituents have a profound impact on the electronic properties. researchgate.net For example, electron-donating groups generally lead to a decrease in the ionization potential and an increase in the electron affinity of the molecule.
Molecular Electrostatic Potential (MEP):
The molecular electrostatic potential (MEP) is another valuable tool derived from computational models. It provides a visual representation of the charge distribution within a molecule and helps in predicting sites for electrophilic and nucleophilic attack. In phenothiazine and its derivatives, the regions around the nitrogen and sulfur atoms typically exhibit a negative electrostatic potential, indicating their nucleophilic character. The hydrogen atoms of the aromatic rings, on the other hand, usually show a positive potential. The presence of methyl groups would further enhance the negative potential around the aromatic system.
Data from a Closely Related Compound:
Due to the absence of specific published computational data for this compound, the following table presents data for a structurally analogous compound, N-ethyl-3,7-dimethylphenothiazine (DMeEPT), to provide an illustrative example of the typical values obtained from such calculations. It is important to note that these values are for a different, albeit similar, molecule and should be interpreted with caution as an approximation for the target compound.
| Property | Value |
|---|---|
| First Oxidation Potential (V vs. Cp2Fe+/0) | 0.289 |
| Second Oxidation Potential (V vs. Cp2Fe+/0) | Not stable |
| Absorption Onset (nm) | 314 |
Data sourced from a study on N-ethyl-3,7-dimethylphenothiazine (DMeEPT) and is intended to be illustrative for the structurally similar this compound. uky.edu
Advanced Materials Science Applications of 2,7 Dimethyl 10h Phenothiazine Excluding Biological Applications
Organic Redox Polymers for Energy Storage Systems
Organic redox-active polymers are gaining significant attention as electrode materials for next-generation energy storage devices due to their potential for greater sustainability, structural variability, and tunable electrochemical properties. acs.orgbohrium.com Among the various redox-active moieties, phenothiazine (B1677639) (PT) has emerged as an especially versatile p-type compound, capable of reversible oxidation to a stable radical cation. acs.orgacs.org This property is central to its application in energy storage.
Phenothiazine-based materials are characterized by a high redox potential, typically around 3.5 V versus Li/Li+, and can undergo two successive one-electron oxidations, first to a radical cation (PT•+) and then to a dication (PT2+). acs.org To be used effectively in batteries with liquid electrolytes, the soluble phenothiazine units must be incorporated into a polymer structure to ensure they remain insoluble. acs.orgnih.gov The resulting redox polymers offer a promising alternative to traditional inorganic materials, with advantages like potentially lower costs and greater environmental friendliness. uni-freiburg.de
The development of phenothiazine-based electrode materials primarily involves integrating the phenothiazine moiety into a polymer architecture. This can be achieved by creating polymers where phenothiazine units are either part of the main conjugated backbone or attached as pendant groups to a non-conjugated backbone. researchgate.netuni-freiburg.de Polymerization is a critical step to prevent the dissolution of the active material into the battery's liquid electrolyte, a common failure mechanism for small-molecule organic electrodes. d-nb.info
Researchers have synthesized a variety of phenothiazine-functionalized polymers, including those with polystyrene, polynorbornene, and poly(vinylene) backbones. researchgate.netd-nb.infonih.gov These polymers function as cathode-active materials where the phenothiazine unit undergoes a one-electron transfer process during oxidation to form a radical cation, which is accompanied by the insertion of an anion from the electrolyte into the polymer structure to maintain charge neutrality. researchgate.net Cross-linking the polymer chains is another strategy that has been successfully employed to enhance the material's stability and performance, leading to improved coulombic efficiencies and greater capacity retention during cycling. figshare.com For instance, a cross-linked phenothiazine-based polymer demonstrated a high specific capacity of 150 mAh/g at operating voltages between 2.8–4.3 V vs Li+/Li. figshare.com
Several key design principles guide the development of high-performance cathode materials based on phenothiazine. A primary challenge is managing the π-interactions (π-π) that can occur between phenothiazine units. acs.orgnih.gov While these interactions can help stabilize the radical cationic form, they can also negatively impact cycling performance, sometimes by promoting dissolution or leading to incomplete redeposition during discharge. nih.gov
Strategies to optimize performance include:
Structural Modification: Attaching electron-donating groups, such as methoxy (B1213986) groups, to the phenothiazine core can make the second redox process more accessible and reversible, effectively unlocking a higher capacity. acs.orgchemrxiv.org The choice of the polymer backbone also plays a crucial role; for example, polynorbornene backbones have been shown to influence π-interactions and improve rate performance. d-nb.infonih.govnih.gov
Electrolyte Composition: Adjusting the type and ratio of solvents in the electrolyte can help mitigate the dissolution of the oxidized polymer. nih.gov
Cross-linking: Creating a polymer network through cross-linking is a highly effective method to suppress solubility and enhance cycling stability and rate capability. nih.govd-nb.infonih.gov Cross-linked poly(3-norbornylphenothiazine) demonstrated remarkable stability, with a capacity retention of 73% after 10,000 cycles at a very high C-rate of 100C. d-nb.infonih.govnih.gov
Conjugated Copolymers: Incorporating phenothiazine into a conjugated copolymer structure enhances intrinsic electronic conductivity, reducing the need for conductive additives like carbon in the electrode fabrication. bohrium.comuni-freiburg.de This allows for electrodes with higher active material mass loading. bohrium.com
Below is a table summarizing the performance of various phenothiazine-based polymer cathodes.
| Polymer System | Redox Potential (vs. Li/Li+) | Specific Capacity | Cycling Stability | Key Feature |
| Cross-linked poly(N-styryl-3,7-dimethoxyphenothiazine) (X-PSDMPT) | 3.36 V & 3.94 V | 122.6 mAh g⁻¹ at 1C | 99% retention over 200 cycles | Unlocks second redox process |
| Cross-linked poly(3-vinyl-N-methylphenothiazine) (X-PVMPT) | ~3.6 V | 64 mAh g⁻¹ (in full cell) | 79% retention over 100 cycles | Used in anion-rocking chair battery |
| Cross-linked poly(3-norbornylphenothiazine) | ~3.5 V | 62 mAh g⁻¹ at 10C | 73% retention over 10,000 cycles at 100C | Excellent high-rate capability |
| Phenothiazine-phenylenediamine copolymer | 2.8–4.3 V | 150 mAh g⁻¹ | 82% retention at 120C discharge rate | Ultrahigh power density |
This table is interactive. Click on headers to sort.
A unique application for phenothiazine polymers is in the fabrication of all-organic batteries that operate on an "anion-rocking chair" mechanism. uni-freiburg.denih.govchemrxiv.org Unlike conventional lithium-ion batteries where lithium ions shuttle between the electrodes, in an anion-rocking chair battery, anions from the electrolyte move between the two p-type organic electrodes to compensate for the charge during the charge-discharge cycles. acs.orgchemrxiv.org
This configuration requires two p-type materials with a significant potential gap between their redox processes. uni-freiburg.denih.gov Phenothiazine derivatives are particularly well-suited for this. For instance, a symmetric all-organic battery has been fabricated using a single cross-linked phenothiazine polymer, X-PSDMPT, for both the negative and positive electrodes. acs.orgchemrxiv.org In this innovative design, the first oxidation process of the polymer serves as the reaction at the negative electrode, while the second, higher-potential oxidation occurs at the positive electrode. acs.orgchemrxiv.org
To assemble such a cell, the electrodes are pre-conditioned to different states of charge before being placed in the full cell. acs.orgchemrxiv.org The resulting symmetric cell delivered a specific capacity of 60.3 mAh g⁻¹ at a 1C rate and demonstrated excellent cycling stability and high-rate capability, retaining 40% of its capacity even at an ultrahigh rate of 100C. acs.orgchemrxiv.org In another configuration, a phenothiazine polymer (X-PVMPT) was paired with a viologen-based polymer to create an anion-rocking chair cell with an operating potential of 0.9 V and 79% capacity retention after 100 cycles. uni-freiburg.denih.gov
Photoredox Catalysis in Organic Transformations
Phenothiazine and its derivatives have gained prominence as potent organic photoredox catalysts, offering a sustainable alternative to expensive and toxic precious-metal-based catalysts. nih.gov Their strong electron-donating ability and favorable redox properties allow them to initiate chemical transformations upon excitation with UV or visible light. beilstein-journals.orgrsc.org Under irradiation, the phenothiazine catalyst can be excited to a state where it can engage in a photoinduced electron transfer (PET) process, either donating an electron to a substrate (oxidative quenching) or accepting one (reductive quenching). nih.govitu.edu.tr This versatility has been harnessed for a variety of important organic reactions. rsc.org
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers. researchgate.net Traditionally, ATRP relies on transition metal catalysts, but concerns over metal contamination in the final polymer have driven the development of metal-free alternatives. researchgate.nettcichemicals.com Organic photoredox catalysts based on phenothiazine have proven to be highly effective for organocatalyzed ATRP (O-ATRP). researchgate.netresearchgate.net
In a typical metal-free O-ATRP mechanism, the phenothiazine photocatalyst is excited by light. The excited catalyst then transfers an electron to an alkyl halide initiator, causing the carbon-halogen bond to break and generate an initiating radical, which begins the polymerization process. itu.edu.tr This process allows for excellent control over polymer molecular weight and distribution under mild reaction conditions. researchgate.net A variety of phenothiazine derivatives have been successfully used to polymerize a wide range of monomers, including various methacrylates. nih.govbohrium.com The development of these organic photocatalysts is a significant step towards producing high-purity polymers for sensitive applications in electronics and biomaterials. researchgate.nettcichemicals.com
Phenothiazine-based photocatalysts are also effective in mediating oxidative coupling reactions, such as the conversion of primary amines to imines. nih.govsemanticscholar.org This transformation is valuable as imines are important intermediates in organic synthesis. nih.gov The direct oxidative coupling of amines offers high atom economy and is environmentally friendly compared to other methods. nih.gov
Using phenothiazine derivatives with extended π-conjugation, researchers have demonstrated the efficient coupling of amines to imines under visible-light irradiation and using oxygen from the air as the oxidant. nih.govsemanticscholar.orgrsc.org The extended conjugation shifts the catalyst's light absorption to longer wavelengths, allowing the reaction to be driven by visible light or even natural sunlight. nih.govsemanticscholar.orgresearchgate.net The general mechanism involves the photo-excited catalyst oxidizing the amine to form a radical intermediate, which then proceeds through further steps to yield the final imine product. These catalysts have shown high efficiency for a broad scope of amine substrates. nih.govsemanticscholar.orgrsc.org
Below is a table showing the performance of an extended phenothiazine catalyst in the oxidative coupling of benzylamine.
| Catalyst | Light Source | Time (h) | Conversion (%) | Selectivity (%) |
| Extended Phenothiazine 3 | Visible Light (λ > 420 nm) | 1 | >99 | >99 |
| Extended Phenothiazine 3 | Sunlight | 2 | >99 | >99 |
| Conventional Phenothiazine (PTZ) | Visible Light (λ > 420 nm) | 6 | No reaction | - |
| Conventional Phenothiazine (PTZ) | UV Light (365 nm) | 1 | >99 | >99 |
Data sourced from studies on extended phenothiazine catalysts. nih.govsemanticscholar.org
Applications in Dehalogenation and Pinacol (B44631) Coupling Reactions
No specific studies detailing the use of 2,7-Dimethyl-10H-phenothiazine as a photocatalyst or reagent in dehalogenation or pinacol coupling reactions were identified. Research in this area for the phenothiazine class has typically focused on other derivatives, such as 10-phenyl-10H-phenothiazine.
Optoelectronic Devices and Components
There is no available research data on the integration or performance of this compound in the following optoelectronic devices:
Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
No published studies were found that investigate or report the use of this compound as a hole transport material in perovskite solar cells. Consequently, no performance data such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF) is available for this specific compound.
Application in Dye-Sensitized Solar Cells (DSSCs)
There are no specific research articles describing the synthesis or application of dyes derived from this compound for use as sensitizers in dye-sensitized solar cells. Therefore, no photovoltaic performance data for this compound in DSSCs has been reported.
Utilization in Organic Field-Effect Transistors (OFETs)
No studies were found that explore the semiconductor properties of this compound or its application as the active channel material in organic field-effect transistors. Data regarding its charge carrier mobility, on/off ratio, or threshold voltage is not available.
Development of Nonlinear Optical (NLO) Materials
The investigation of this compound for nonlinear optical applications has not been reported in the available scientific literature. There is no data on its NLO properties, such as second- or third-order hyperpolarizability.
Supramolecular Self-Assembly Applications of this compound (Excluding Biological Applications)
The field of supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For phenothiazine and its derivatives, these interactions primarily include π-π stacking, van der Waals forces, and hydrogen bonding, leading to the formation of complex architectures with applications in advanced materials science. While specific research on the supramolecular self-assembly of this compound is not extensively documented, its potential behavior can be inferred from the established principles of supramolecular chemistry and studies on closely related phenothiazine derivatives.
The non-planar, butterfly-like structure of the phenothiazine core is a critical determinant of its self-assembly characteristics. This inherent geometry, in conjunction with the electronic properties of the aromatic system, governs the formation of various supramolecular structures. The introduction of methyl groups at the 2 and 7 positions of the phenothiazine ring is expected to significantly modulate these self-assembly processes.
Influence of Methyl Substituents on Self-Assembly:
The methyl groups on the this compound molecule can influence its supramolecular behavior in several ways:
Steric Effects: The methyl groups can introduce steric hindrance, which may affect the preferred orientation and distance between adjacent molecules in a self-assembled structure. This can lead to variations in the packing motifs compared to unsubstituted phenothiazine.
Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron density of the aromatic rings, potentially influencing the strength and geometry of π-π stacking interactions.
Solubility: The presence of methyl groups can enhance the solubility of the molecule in organic solvents, which can be a crucial factor in controlling the kinetics and thermodynamics of the self-assembly process from solution.
Expected Supramolecular Architectures:
Based on the behavior of other phenothiazine derivatives, this compound could potentially form a variety of supramolecular structures, including:
Nanofibers and Nanorods: Through directional π-π stacking, individual molecules could assemble into one-dimensional nanostructures. The methyl groups might influence the diameter and surface morphology of these fibers.
Vesicles and Micelles: In appropriate solvents, the amphiphilic nature of phenothiazine derivatives can lead to the formation of vesicles or micelles. While this compound is primarily hydrophobic, modifications to the N-10 position could induce such behavior.
Organogels: The formation of an entangled network of self-assembled nanofibers can lead to the gelation of organic solvents. The solubility and assembly properties imparted by the methyl groups could make this compound a candidate for forming such materials.
Liquid Crystals: The rigid phenothiazine core, combined with appropriate peripheral substituents, can lead to the formation of liquid crystalline phases. The methyl groups would play a role in determining the mesophase type and transition temperatures.
Role of Non-Covalent Interactions:
The primary driving forces for the self-assembly of this compound are non-covalent interactions. Computational studies on phenothiazine derivatives have highlighted the importance of π-π stacking and van der Waals forces in the formation of stable dimers and larger aggregates. The "V-shaped" stacking of the phenothiazine rings is often an energetically favorable conformation. The methyl groups in the 2 and 7 positions would likely participate in C-H···π interactions with neighboring aromatic rings, further stabilizing the supramolecular assembly.
While experimental data on the supramolecular self-assembly of this compound is limited, the fundamental principles of supramolecular chemistry provide a strong basis for predicting its behavior. Further research, including single-crystal X-ray diffraction and spectroscopic studies, would be invaluable in elucidating the precise nature of the self-assembled structures formed by this compound and unlocking its full potential in advanced materials science.
Reaction Mechanisms and Pathways Involving 2,7 Dimethyl 10h Phenothiazine
Mechanistic Investigations of Electrophilic and Nucleophilic Reactions on Phenothiazine (B1677639) Scaffolds
The phenothiazine core is highly susceptible to attack by both electrophiles and nucleophiles, with the specific reaction pathway depending on the nature of the reactants and conditions.
Electrophilic Aromatic Substitution:
The electron-rich nature of the phenothiazine ring system makes it highly activated towards electrophilic aromatic substitution (EAS). The general mechanism for EAS proceeds through a two-step pathway:
Attack by the Electrophile: The π-electron system of an aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commsu.edu
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenothiazine
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C1, C9 | ortho to Nitrogen | Activated |
| C3, C7 | para to Nitrogen, ortho to Sulfur | Highly Activated |
Nucleophilic Reactions:
While the electron-rich rings are generally resistant to nucleophilic attack, the nitrogen atom at the 10-position possesses a lone pair of electrons and can act as a potent nucleophile. This is particularly evident after deprotonation with a base, which forms the highly nucleophilic phenothiazide anion.
A key example is the Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the phenothiazine nitrogen attacks an electron-deficient aromatic ring (e.g., a polyfluoroarene), leading to the substitution of a leaving group (like a fluoride (B91410) ion). nih.govdigitellinc.com The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, before the leaving group is eliminated to form the final N-arylphenothiazine product. mdpi.com
Another instance of the nucleophilic character of the phenothiazine nitrogen is in N-phosphorylation. The sodium salt of phenothiazine, generated in situ, can react with an electrophilic phosphorus compound, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, to form a P-N bond. nih.gov
Studies on Radical Intermediates and Their Stability in Redox Processes
Phenothiazines are renowned for their ability to undergo reversible redox processes, forming stable radical intermediates. This behavior is central to their application in materials science and as redox mediators.
The one-electron oxidation of 2,7-Dimethyl-10H-phenothiazine yields a corresponding radical cation. This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which has significant contributions from both the nitrogen and sulfur atoms.
Formation and Stability of the Radical Cation: The oxidation can be achieved chemically or electrochemically. The resulting radical cation (PTZ•⁺) is notably stable. acs.org This stability arises from the extensive delocalization of the unpaired electron and the positive charge across the entire tricyclic framework, including the nitrogen and sulfur heteroatoms.
The presence of electron-donating groups (EDGs) on the phenothiazine core further enhances the stability of the radical cation. nih.gov In this compound, the two methyl groups act as EDGs through hyperconjugation and inductive effects. This donation of electron density helps to stabilize the positive charge of the cation, making the radical cation more stable than that of the unsubstituted phenothiazine. uky.educhemrxiv.org Studies on related derivatives show that EDGs at the 3 and 7 positions are particularly effective at stabilizing both the radical cation and the dication states. uky.edursc.org
Table 2: Redox Potentials and Intermediates of Substituted Phenothiazines
| Compound | First Oxidation (E₁/₂) | Second Oxidation (E₁/₂) | Radical Cation Stability | Dication Stability |
|---|---|---|---|---|
| N-ethylphenothiazine | ~0.29 V vs Fc/Fc⁺ | Irreversible | Stable | Unstable |
| N-ethyl-3,7-dimethylphenothiazine | Lower than parent | Semi-reversible | More Stable | More Stable |
| N-ethyl-3,7-dimethoxyphenothiazine | ~-0.05 V vs Fc/Fc⁺ | ~0.3 V vs Fc/Fc⁺ | Highly Stable | Stabilized |
Data compiled from references acs.orguky.edu. Potentials are illustrative and depend on solvent and electrolyte conditions.
Further oxidation can lead to the formation of a dication (PTZ²⁺). However, unlike the radical cation, the dication of many phenothiazine derivatives is significantly less stable and can be highly reactive. For instance, the dication of 10-methylphenothiazine (B72558) has been shown to be a "superacid" that reacts readily with common battery electrolytes. acs.org The stabilizing effect of the 2,7-dimethyl groups would likely render the dication of this specific compound more stable than that of unsubstituted analogs, though it remains a highly reactive species. acs.org
Polymerization Mechanisms and Control in Phenothiazine-Based Polymers
Phenothiazine derivatives, including this compound, have emerged as highly effective metal-free photoredox catalysts for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions. mdpi.com
The polymerization mechanism involves a photoredox catalytic cycle:
Photoexcitation: The phenothiazine photocatalyst (PC) absorbs light, promoting it to an electronically excited state (PC*). mdpi.com
Activation: The excited state catalyst (PC) is a potent reducing agent. It reacts with a dormant alkyl halide initiator (R-X) via an oxidative quenching pathway. A single electron is transferred from PC to R-X, causing the C-X bond to cleave. This generates a propagating radical (R•) and the phenothiazine radical cation (PC•⁺), which forms an ion pair with the halide (X⁻). nih.gov
Propagation: The newly formed radical (R•) adds to a monomer unit (M), initiating the growth of the polymer chain (Pₙ•).
Deactivation: The oxidized catalyst/halide ion pair (PC•⁺/X⁻) can reversibly deactivate the propagating polymer chain (Pₙ•) by abstracting a halogen atom. This regenerates the dormant polymer species (Pₙ-X) and the ground-state photocatalyst (PC). mdpi.com
This reversible deactivation step is crucial for maintaining a low concentration of active radicals at any given time, which is the hallmark of a controlled radical polymerization, minimizing termination reactions and allowing for uniform chain growth. The efficiency of the phenothiazine catalyst is related to the stability of its radical cation and its redox potential, which can be tuned by substituents like the methyl groups at the 2 and 7 positions. acs.org
Table 3: Key Components and Roles in Phenothiazine-Catalyzed O-ATRP
| Component | Chemical Example | Role in Mechanism |
|---|---|---|
| Photocatalyst (PC) | This compound | Absorbs light; reduces initiator in excited state |
| Initiator (R-X) | Ethyl α-bromoisobutyrate | Source of initial propagating radical (R•) |
| Monomer (M) | Methyl methacrylate | Building block of the polymer chain |
| Light Source | Visible Light / UV LEDs | Provides energy for photoexcitation of the PC |
Future Research Directions and Outlook for 2,7 Dimethyl 10h Phenothiazine
Emerging Synthetic Methodologies for Enhanced Structural Diversity
The synthesis of phenothiazine (B1677639) derivatives has traditionally relied on methods like the Smiles rearrangement or reactions involving diphenylamine (B1679370) and sulfur. researchgate.netmdpi.com While effective, future research should focus on emerging synthetic strategies to create a diverse library of 2,7-Dimethyl-10H-phenothiazine-based molecules with precisely controlled functionalities.
Future research initiatives should explore:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) could be employed to introduce a wide array of substituents onto the 2,7-dimethylphenothiazine core. This would allow for the synthesis of complex conjugated systems for optoelectronic applications.
C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to modify the aromatic backbone. Developing protocols for the selective C-H activation at positions other than 2 and 7 would enable the creation of novel structures that are otherwise difficult to access.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can optimize reaction conditions, improve yields, and reduce reaction times for synthesizing derivatives. nih.gov Applying these methods to the synthesis of 2,7-dimethylphenothiazine analogues could accelerate the discovery of new materials.
Polymerization Techniques: Controlled polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), could be used to incorporate the 2,7-dimethylphenothiazine moiety into well-defined polymeric architectures for applications in energy storage and electronics.
Novel Electrochemical Applications and Advanced Energy Storage Concepts
Phenothiazines are electrochemically active, p-type organic materials that can undergo reversible one-electron oxidations to form stable radical cations and, in some cases, a second oxidation to a dication state. uky.edunih.gov These properties make them highly promising for next-generation energy storage systems, such as redox flow batteries (RFBs) and organic batteries. uky.edu
Research on the closely related N-ethyl-3,7-dimethylphenothiazine has shown that methyl substituents help to stabilize the oxidized states. uky.edu It is hypothesized that this compound will exhibit similar redox behavior, which could be harnessed for advanced energy storage.
Key Research Areas:
Redox Potential Tuning: A primary research goal will be to determine the precise redox potentials of this compound and its N-substituted derivatives. It is anticipated that the 2,7-dimethyl substitution pattern will yield different potentials compared to the 3,7 isomer, offering a new avenue for tuning battery voltage.
Two-Electron Redox Systems: A significant challenge in organic energy storage is achieving stable two-electron transfer to maximize charge-storage capacity. uky.edu Studies on derivatives like N-ethyl-3,7-dimethoxyphenothiazine have demonstrated that strategic placement of electron-donating groups can stabilize the dication form. uky.edu Future work should investigate whether the 2,7-dimethyl scaffold can be similarly modified to create a stable two-electron donor, which would significantly increase the gravimetric capacity of battery materials.
Polymeric Electrodes: To overcome the issue of solubility in battery electrolytes, 2,7-dimethylphenothiazine can be incorporated into polymer backbones. nih.gov Research should focus on synthesizing and characterizing these polymers as cathode materials, evaluating their cycling stability, rate capability, and specific capacity.
| Compound | First Oxidation (E½) vs. Fc/Fc+ (V) | Second Oxidation (E½) vs. Fc/Fc+ (V) | Dication Stability |
|---|---|---|---|
| N-Ethylphenothiazine (EPT) | 0.29 | 0.82 (irreversible) | Unstable |
| N-Ethyl-3,7-dimethylphenothiazine (DMeEPT) | 0.25 | 0.75 (quasi-reversible) | More stable than EPT |
| N-Ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 0.08 | 0.62 (reversible) | Stable |
| N-Alkyl-2,7-dimethylphenothiazine | Predicted: ~0.25 V | To be determined | To be determined |
Development of Advanced Spectroscopic Probes and Multi-Technique Characterization Approaches
The oxidation of phenothiazines leads to dramatic changes in their optical absorption, with the formation of deeply colored radical cations. nih.gov This property makes them suitable for use as spectroscopic probes and in electrochromic devices. rsc.org
Future studies on this compound should employ a combination of advanced spectroscopic techniques to fully characterize its electronic structure and redox states:
Spectroelectrochemistry: This technique combines cyclic voltammetry with UV-Vis-NIR spectroscopy to monitor changes in the absorption spectrum as the molecule is oxidized and reduced. uky.edu This will be crucial for identifying the absorption signatures of the 2,7-dimethylphenothiazine radical cation and dication, and for assessing their stability. For instance, the radical cation of N-ethyl-3,7-dimethylphenothiazine shows a characteristic absorption maximum between 510-550 nm. uky.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is an essential tool for confirming the formation of the radical cation (a species with an unpaired electron) during the first oxidation step and for studying its electronic environment.
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can probe the dynamics of excited states and charge-transfer processes in materials based on the 2,7-dimethylphenothiazine core, providing insights relevant to their application in solar cells and photocatalysis.
Computational Design and Prediction of Novel Phenothiazine-Based Materials with Tuned Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules before their synthesis. nih.govmdpi.com This approach can accelerate the design of novel materials based on this compound with properties tailored for specific applications.
Prospective Computational Studies:
Property Prediction: DFT calculations can be used to predict key parameters such as ionization potentials, electron affinities, and redox potentials. researchgate.net This would allow for the in-silico screening of a wide range of virtual 2,7-dimethylphenothiazine derivatives to identify the most promising candidates for energy storage or optoelectronic applications.
Geometric and Electronic Structure: Calculations can provide detailed insights into how 2,7-dimethyl substitution affects the characteristic butterfly geometry of the phenothiazine core and the distribution of electron density in the neutral and oxidized states. nih.gov
Structure-Property Relationships: By systematically modeling derivatives with different functional groups, computational studies can establish clear structure-property relationships. rsc.org This understanding is crucial for the rational design of materials with optimized performance, for example, by predicting how different substituents will tune the absorption spectrum or redox potential.
Exploration of New Material Science Paradigms and Cross-Disciplinary Research Initiatives
The unique properties of the this compound scaffold open the door to its application in a variety of advanced materials and interdisciplinary research areas.
Future Avenues of Exploration:
Organic Light-Emitting Diodes (OLEDs): The strong electron-donating nature of the phenothiazine core makes it an excellent component for host materials or emitters in OLEDs, particularly for Thermally Activated Delayed Fluorescence (TADF) materials. researchgate.net Research should focus on designing 2,7-dimethylphenothiazine derivatives with appropriate donor-acceptor structures to achieve efficient light emission.
Chemosensors: The redox and fluorescent properties of phenothiazines can be modulated by the presence of specific analytes, making them suitable for chemosensor applications. rsc.orgbohrium.com Future work could explore the development of 2,7-dimethylphenothiazine-based probes for the selective detection of ions or neutral molecules.
Organic Photovoltaics (OPVs): As a strong electron donor, the 2,7-dimethylphenothiazine unit can be incorporated into donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs) or as a component in bulk heterojunction solar cells. researchgate.net
Cross-Disciplinary Initiatives: The intersection of materials science, electrochemistry, and computational chemistry will be vital. Collaborative efforts will be necessary to synthesize novel 2,7-dimethylphenothiazine derivatives, characterize their fundamental properties, and integrate them into functional devices, thereby unlocking their full potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,7-Dimethyl-10H-phenothiazine derivatives?
- Methodological Answer : Derivatives are typically synthesized via alkylation or coupling reactions. For example, ethyl chloroacetate reacts with phenothiazine in acetone under reflux with K2CO3 as a base, followed by hydrolysis to yield acetic acid derivatives . Sonogashira coupling (e.g., with 1-iodo-4-nitrobenzene and 10-ethynyl-phenothiazine) is employed for introducing ethynyl groups, though yields may require optimization (e.g., 6.9% yield reported in one study) . Purification often involves column chromatography or recrystallization.
Q. What characterization techniques are critical for confirming the structure of this compound analogs?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to verify substituent positions and electronic environments. For example, aromatic protons in phenothiazine derivatives exhibit distinct splitting patterns (e.g., δ = 7.10–8.21 ppm in ethynyl-substituted analogs) .
- X-ray Crystallography : Provides precise bond lengths and angles (e.g., C–C bond lengths of 1.38–1.43 Å and dihedral angles < 10° in planar heterocycles) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for detecting [M+H]<sup>+</sup> ions) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Phenothiazines are typically lipophilic, with low water solubility. Substituents like methyl groups enhance steric hindrance and alter melting points (e.g., 185°C for unsubstituted phenothiazine ). Solubility in organic solvents (e.g., dichloromethane, THF) facilitates reaction workup. UV-Vis spectroscopy can monitor conjugation effects from substituents .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELX software?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Integration : Use SHELXC to process intensity data and SHELXD for structure solution via direct methods.
- Refinement : Apply restraints for H-atom positions and anisotropic displacement parameters for non-H atoms. For example, triclinic crystal systems (space group P1) require careful handling of unit cell parameters (e.g., a = 8.189 Å, α = 81.63° ).
- Validation : Analyze R-factors (e.g., R = 0.037) and residual electron density maps to resolve disorder or twinning .
Q. How can mechanistic contradictions in Sonogashira coupling reactions for phenothiazine derivatives be resolved?
- Methodological Answer : Low yields (e.g., 6.9% ) may arise from competing side reactions (e.g., homocoupling). To address this:
- Catalyst Optimization : Use Pd(PPh3)4/CuI in THF/triethylamine to suppress oxidative homocoupling.
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR spectroscopy.
- Computational Studies : DFT calculations can identify transition states and electronic effects of substituents .
Q. How should researchers address discrepancies between NMR and X-ray data in structural assignments?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., puckering in the phenothiazine ring) may cause NMR signal averaging, whereas X-ray captures static structures. Compare dihedral angles from crystallography (e.g., −176.47° ) with NOESY NMR data.
- Solvent Artifacts : Crystallographic data reflect solid-state packing, while NMR reflects solution-state behavior. Use variable-temperature NMR to assess rotational barriers .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Assays : For HDAC inhibitors, measure IC50 values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
- Cellular Uptake : Use fluorescent tagging (e.g., dansyl groups) and confocal microscopy to track intracellular localization .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
